3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Microwave-Assisted Reactions: Efficient synthesis can be achieved using microwave-assisted Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound often involve scalable microwave-assisted reactions due to their efficiency and high yield. These methods are preferred for large-scale synthesis as they reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, such as halogenation or alkylation, are common and can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the compound, while alkylation can add alkyl groups to the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trisubstituted Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with a different substitution pattern, affecting its chemical and biological properties.
Uniqueness
3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique biological activities and make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H15ClN4 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H15ClN4/c1-12-2-4-13(5-3-12)16-10-22-19-17(11-23-24(19)18(16)21)14-6-8-15(20)9-7-14/h2-11H,21H2,1H3 |
InChI Key |
WPQXDIMEGMLFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N |
Origin of Product |
United States |
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